molecular formula C13H9BrN2O5 B4959803 (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4959803
M. Wt: 353.12 g/mol
InChI Key: XVKTWFTVDCIVAC-UQCOIBPSSA-N
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Description

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a diazinane trione core

Properties

IUPAC Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O5/c1-16-12(18)7(11(17)15-13(16)19)2-6-3-9-10(4-8(6)14)21-5-20-9/h2-4H,5H2,1H3,(H,15,17,19)/b7-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKTWFTVDCIVAC-UQCOIBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC3=C(C=C2Br)OCO3)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Bromination of 1,3-benzodioxole: The starting material, 1,3-benzodioxole, is brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to yield 6-bromo-1,3-benzodioxole.

    Formation of the diazinane trione core: The diazinane trione core is synthesized by reacting urea with malonic acid in the presence of a strong acid, such as sulfuric acid, to form 1-methyl-1,3-diazinane-2,4,6-trione.

    Condensation reaction: The final step involves the condensation of 6-bromo-1,3-benzodioxole with 1-methyl-1,3-diazinane-2,4,6-trione under basic conditions, typically using sodium hydroxide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing bromine or other functional groups.

    Substitution: Substituted derivatives with new functional groups replacing bromine.

Scientific Research Applications

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and as a precursor for other valuable chemical compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxole moiety is believed to play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1,3-benzodioxole: Shares the brominated benzodioxole moiety but lacks the diazinane trione core.

    1-methyl-1,3-diazinane-2,4,6-trione: Contains the diazinane trione core but lacks the brominated benzodioxole moiety.

    (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione: Similar structure with chlorine instead of bromine.

Uniqueness

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is unique due to the combination of the brominated benzodioxole moiety and the diazinane trione core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

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